molecular formula C6H8O B13082648 (2R)-2-Ethynyltetrahydro-furan

(2R)-2-Ethynyltetrahydro-furan

Cat. No.: B13082648
M. Wt: 96.13 g/mol
InChI Key: DPVDWZKEDJNHKJ-LURJTMIESA-N
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Description

(2R)-2-Ethynyloxolane is an organic compound characterized by the presence of an ethynyl group attached to the second carbon of an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Ethynyloxolane typically involves the reaction of oxolane derivatives with ethynylating agents under controlled conditions. One common method is the alkylation of oxolane with ethynyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of (2R)-2-Ethynyloxolane may involve continuous flow processes to ensure high yield and purity. Catalytic methods using transition metal catalysts such as palladium or copper can also be employed to facilitate the ethynylation process. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Ethynyloxolane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: Hydrogenation of the ethynyl group can yield saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like organolithium or Grignard reagents can be used under anhydrous conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of ethyl-substituted oxolanes.

    Substitution: Formation of various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Ethynyloxolane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals with unique structural motifs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-Ethynyloxolane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making (2R)-2-Ethynyloxolane a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Ethynyloxolane: The enantiomer of (2R)-2-Ethynyloxolane, differing in the spatial arrangement of atoms.

    2-Ethynyl-1,3-dioxolane: A structurally similar compound with a dioxolane ring instead of an oxolane ring.

    2-Ethynyl-THF: A tetrahydrofuran derivative with an ethynyl group.

Uniqueness

(2R)-2-Ethynyloxolane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it distinct from its enantiomers and other structurally similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(2R)-2-ethynyloxolane

InChI

InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h1,6H,3-5H2/t6-/m0/s1

InChI Key

DPVDWZKEDJNHKJ-LURJTMIESA-N

Isomeric SMILES

C#C[C@H]1CCCO1

Canonical SMILES

C#CC1CCCO1

Origin of Product

United States

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